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A Comparative Meta-Analysis of ADH-1 in Oncology Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **ADH-1**, a first-inclass N-cadherin antagonist. The document objectively compares the performance of **ADH-1** with alternative standard-of-care therapies in relevant oncological indications, supported by available experimental data. Detailed methodologies for key clinical trials are provided to aid in the critical evaluation of the findings.

Introduction to ADH-1

ADH-1 (Exherin) is a synthetic, cyclic pentapeptide designed to competitively inhibit N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers.[1] N-cadherin plays a crucial role in tumor progression, including angiogenesis, invasion, and metastasis.[2] By targeting N-cadherin, **ADH-1** aims to disrupt the tumor vasculature and induce apoptosis in cancer cells.[3] Clinical trials have investigated **ADH-1** as a monotherapy and in combination with chemotherapy for various solid tumors, most notably advanced melanoma.

Comparative Analysis of Clinical Trial Data

This section presents a summary of key quantitative data from clinical trials involving **ADH-1** and established treatments for advanced melanoma, a primary indication for which **ADH-1** has been investigated.



Table 1: Efficacy of ADH-1 in Advanced Solid Tumors

(Phase I)

Parameter	ADH-1 Monotherapy
Number of Patients	46
Tumor Types	Various refractory solid tumors
N-cadherin Positive	25 (54%)
Objective Response Rate (ORR)	One partial response (in an N-cadherin positive tumor)
Disease Control Rate (DCR)	11 patients
Maximum Tolerated Dose (MTD)	Not reached (up to 1000 mg/m²)

Data synthesized from a Phase I study in patients with advanced solid tumors.[4]

Table 2: Efficacy of ADH-1 in Combination with Melphalan for Advanced Extremity Melanoma (Phase II)

Parameter	ADH-1 + Melphalan	Historical Control (Melphalan alone)
Number of Patients	45	N/A
Complete Response (CR)	17 (38%)	~29%
Partial Response (PR)	10 (22%)	~11%
Overall Response Rate (ORR)	27 (60%)	~40%
Stable Disease (SD)	6 (13%)	N/A
Progressive Disease (PD)	8 (18%)	N/A
N-cadherin Positive Tumors	20 of 29 tested (69%)	N/A

Data from a prospective, multicenter Phase II trial. Historical control data is provided for context.[5]



Table 3: Comparative Efficacy of Standard-of-Care

Therapies in Advanced Melanoma

Therapy	Overall Response Rate (ORR)	Median Overall Survival (mOS)
Dacarbazine	~15%[6]	~9 months[7]
Temozolomide	13-24%[8]	~8.4-9.7 months[8]
Ipilimumab (anti-CTLA-4)	~19%[9]	~19.9 months[9]
Nivolumab (anti-PD-1)	~37%[10]	~36.9 months[10]
Pembrolizumab (anti-PD-1)	~33% (overall), 45% (treatment-naïve)[11]	~32.7 months[12]
Nivolumab + Ipilimumab	~58%[13]	~71.9 months[9]

Data compiled from various clinical trials and review articles.

Table 4: Common Grade 3/4 Toxicities



Therapy	Common Grade 3/4 Adverse Events
ADH-1 (monotherapy)	Fatigue, nausea, chest pain, dysgeusia (mostly Grade 1-2)[4]
ADH-1 + Melphalan	Creatine phosphokinase increase, arterial injury, neutropenia, pneumonitis[5]
Dacarbazine	Nausea/vomiting, neutropenia, thrombocytopenia[3]
Temozolomide	Thrombocytopenia[14]
Ipilimumab	Immune-related adverse events (e.g., colitis, dermatitis)[9]
Nivolumab	Immune-related adverse events (e.g., pneumonitis, colitis)[9]
Pembrolizumab	Immune-related adverse events[15]
Nivolumab + Ipilimumab	Higher rates of immune-related adverse events compared to monotherapy[9]

This table provides a general overview of common severe toxicities. For a complete list, refer to the specific clinical trial publications.

Experimental Protocols ADH-1 Phase I Trial in Advanced Solid Tumors (NCT00097391)

- Study Design: An open-label, dose-escalation Phase I study.[16]
- Patient Population: Adult patients with advanced, measurable solid tumors refractory to standard therapy. Patients were stratified by their tumor's N-cadherin expression status.[4]
- Intervention: **ADH-1** administered as a short intravenous infusion every six weeks. Doses ranged from 50 mg/m² to 1000 mg/m².[4]



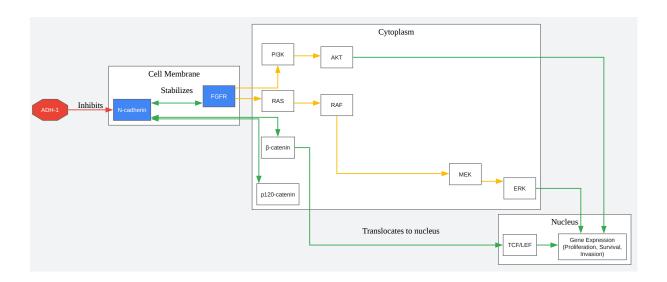
- Primary Objective: To determine the maximum tolerated dose (MTD) and assess the safety and toxicity of ADH-1.[4]
- Secondary Objectives: To evaluate the pharmacokinetic profile of **ADH-1** and to observe any preliminary evidence of anti-tumor activity.[4]
- Response Assessment: Tumor response was assessed every six weeks using Response Evaluation Criteria in Solid Tumors (RECIST). Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess target lesions.[4]

ADH-1 Phase II Trial in Combination with Melphalan for Advanced Extremity Melanoma

- Study Design: An open-label, single-arm, multicenter Phase II study.[5]
- Patient Population: Patients with American Joint Committee on Cancer (AJCC) stage IIIB or IIIC extremity melanoma.[5]
- Intervention: 4,000 mg of **ADH-1** administered intravenously on days 1 and 8, in combination with melphalan delivered regionally via isolated limb infusion (ILI) on day 1.[5]
- Primary Endpoint: Response at 12 weeks determined by RECIST criteria.
- Secondary Endpoints: Pharmacokinetics of ADH-1 and N-cadherin expression in pretreatment tumor tissue.[5]

Mandatory Visualizations N-cadherin Signaling Pathway in Cancer



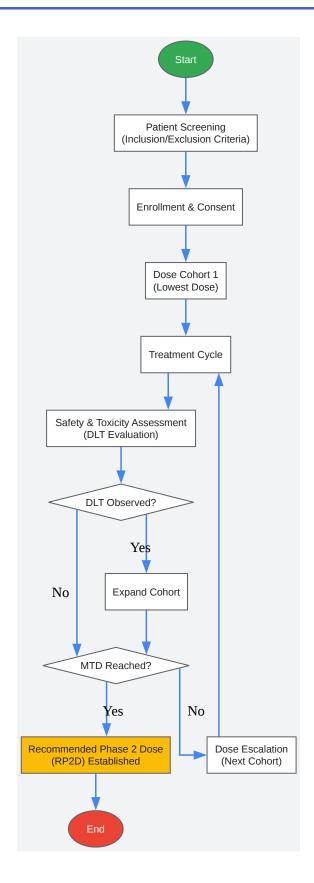


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Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.

Experimental Workflow of a Phase I Dose-Escalation Trial



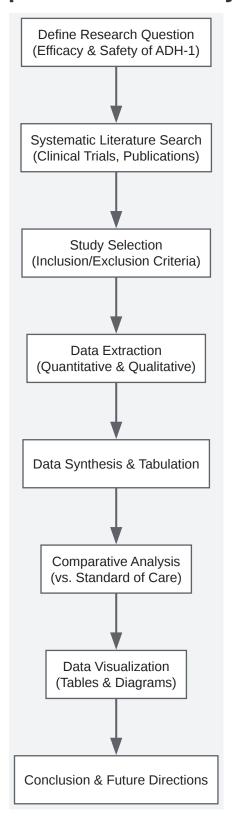


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Caption: A typical experimental workflow for a Phase I dose-escalation clinical trial.



Logical Relationship of the Meta-Analysis Process



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References

- 1. ascopubs.org [ascopubs.org]
- 2. merck.com [merck.com]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Prospective Multicenter Phase II Trial of Systemic ADH-1 in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide for the treatment of metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aimatmelanoma.org [aimatmelanoma.org]
- 11. uclahealth.org [uclahealth.org]
- 12. aimatmelanoma.org [aimatmelanoma.org]
- 13. mskcc.org [mskcc.org]
- 14. ascopubs.org [ascopubs.org]
- 15. aacr.org [aacr.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
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